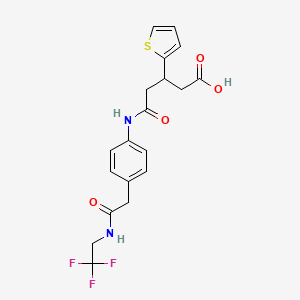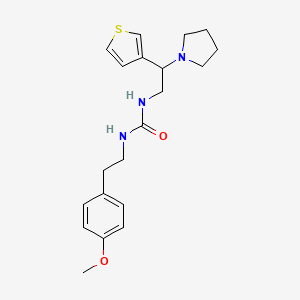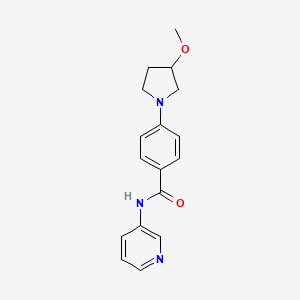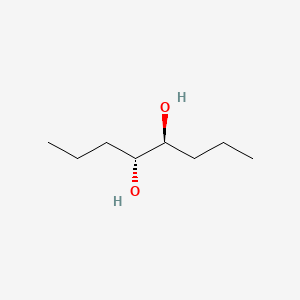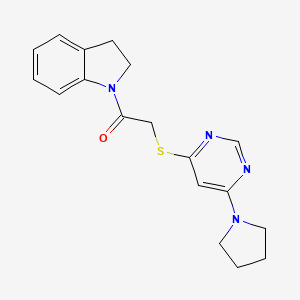
1-(Indolin-1-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase enzyme, Jumonji domain-containing protein 6 (JMJD6).
Scientific Research Applications
Biological Activity and Medicinal Applications
Antiviral and Antimicrobial Properties
Compounds structurally related to 1-(Indolin-1-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone have been explored for their potential antiviral and antimicrobial activities. For instance, derivatives of thieno[2,3-d]pyrimidine have shown activity against influenza A neuraminidase virus (H3N2), highlighting their potential in antiviral research (Abd El-All et al., 2016). Additionally, pyrimidinone and pyrazolopyrimidine derivatives have been evaluated for their antibacterial properties, demonstrating the broad-spectrum potential of these compounds (Orozco et al., 2009).
Cancer Research
The synthesis of novel 1H-3-indolyl derivatives with potential as antioxidants and their evaluation against various oxidative stress markers have been studied. These compounds, including those structurally related to 1-(Indolin-1-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone, exhibit promising antioxidant activities, indicating their potential application in cancer prevention and treatment strategies (Aziz et al., 2021).
Chemical Synthesis and Materials Science
Synthesis of Heterocyclic Compounds
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These include pyrrolidin-3,3'-oxindoles and spirooxindole derivatives, which are of significant interest due to their biological activities and applications in medicinal chemistry (Chen et al., 2009). The versatility of these compounds in organic synthesis underscores their value in developing new pharmaceuticals and materials.
Catalysis and Green Chemistry
Research has also focused on the development of catalytic processes involving derivatives of 1-(Indolin-1-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone. These processes aim to create more efficient, sustainable, and selective methods for constructing complex molecules, including those with potential pharmaceutical applications. For example, the use of gold(I)-catalyzed cyclization/nucleophilic substitution methods to synthesize pyrrolin-4-ones demonstrates the potential of these compounds in facilitating green chemical syntheses (Miaskiewicz et al., 2016).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-18(22-10-7-14-5-1-2-6-15(14)22)12-24-17-11-16(19-13-20-17)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRKYURLHBPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)
![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)
![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)


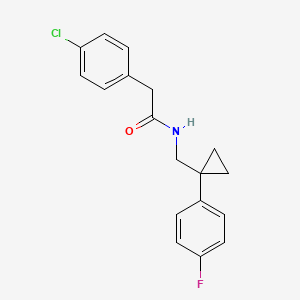
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)
![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)
